Benzene, bromopentachloro-
Overview
Description
Benzene, bromopentachloro- is a halogenated aromatic compound characterized by the presence of a benzene ring substituted with one bromine and five chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, bromopentachloro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine and chlorine in the presence of a catalyst such as aluminum chloride (AlCl3) or iron (Fe). The reaction conditions often require controlled temperatures and the use of solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of benzene, bromopentachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient separation techniques to isolate the desired product. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzene, bromopentachloro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2), catalysts (AlCl3, FeCl3), solvents (carbon tetrachloride, chloroform).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Less substituted benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Scientific Research Applications
Benzene, bromopentachloro- has diverse applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, bromopentachloro- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms can participate in various chemical reactions, influencing the reactivity and stability of the benzene ring. The presence of multiple halogens can also affect the compound’s electronic properties, making it a valuable tool for studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Chlorobenzene: Benzene with a single chlorine substituent.
Bromobenzene: Benzene with a single bromine substituent.
Pentachlorobenzene: Benzene with five chlorine substituents.
Comparison: Benzene, bromopentachloro- is unique due to the presence of both bromine and multiple chlorine atoms, which impart distinct chemical properties compared to its mono-substituted counterparts. The combination of bromine and chlorine enhances the compound’s reactivity and allows for a broader range of chemical transformations .
Biological Activity
Benzene, bromopentachloro- (also known as pentachlorobromobenzene) is a halogenated aromatic compound with significant industrial applications. Its biological activity is of interest due to its potential effects on human health and the environment. This article reviews the biological activity of benzene, bromopentachloro-, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzene, bromopentachloro- has a molecular formula of C6BrCl5 and features a benzene ring substituted with five chlorine atoms and one bromine atom. The presence of multiple halogen atoms influences its physicochemical properties, including solubility, volatility, and reactivity. These properties are crucial in determining the compound's biological interactions.
Biological Activity Overview
The biological activity of benzene, bromopentachloro- can be categorized into several key areas:
- Genotoxicity : Studies indicate that halogenated benzenes can induce genetic damage. Benzene itself is recognized as a genotoxic carcinogen linked to leukemia and other hematological disorders due to its ability to form reactive metabolites that interact with DNA .
- Hematotoxicity : Exposure to benzene compounds has been associated with various hematotoxic effects, including aplastic anemia and myelodysplastic syndromes. The mechanisms involve oxidative stress and the formation of reactive oxygen species (ROS) that damage bone marrow cells .
- Endocrine Disruption : Some research suggests that halogenated compounds can disrupt endocrine functions. This disruption may result from structural similarities to natural hormones or interference with hormone signaling pathways .
The biological effects of benzene, bromopentachloro- can be attributed to several mechanisms:
- Metabolic Activation : Benzene undergoes biotransformation primarily in the liver, where cytochrome P450 enzymes convert it into reactive metabolites such as phenol and hydroquinone. These metabolites can further react to form more toxic compounds like benzoquinone, which are responsible for inducing oxidative stress and DNA damage .
- Oxidative Stress : The generation of ROS leads to lipid peroxidation, protein modification, and DNA strand breaks. This oxidative damage is a critical factor in the development of various diseases linked to benzene exposure .
- Cellular Signaling Interference : Halogenated compounds can interfere with cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis. This interference may contribute to tumorigenesis in susceptible individuals .
Case Studies
Several case studies have highlighted the biological activity of benzene compounds:
- Occupational Exposure Studies : Research involving workers exposed to benzene in industrial settings has demonstrated a clear link between exposure levels and the incidence of leukemia. A systematic review indicated that even low-level exposure could increase the risk of hematological malignancies .
- Animal Studies : In vivo studies using rodent models have shown that exposure to brominated and chlorinated benzenes results in significant hematotoxic effects. These studies often reveal dose-dependent relationships between exposure levels and biological outcomes such as bone marrow suppression .
Data Tables
The following table summarizes key findings related to the biological activity of benzene, bromopentachloro-:
Properties
IUPAC Name |
1-bromo-2,3,4,5,6-pentachlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrCl5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHWGHMDCFAJPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrCl5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156711 | |
Record name | Benzene, bromopentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-96-9 | |
Record name | Benzene, bromopentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bromopentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-2,3,4,5,6-PENTACHLORO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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